molecular formula C21H22N4O6 B2855896 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034513-93-2

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2855896
CAS RN: 2034513-93-2
M. Wt: 426.429
InChI Key: IHLSATAPERXDIU-UHFFFAOYSA-N
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Description

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives, including compounds structurally related to 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their synthesis and characterization. For instance, the synthesis of Terazosin hydrochloride, a derivative from a similar structural family, involves starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine and proceeds through various environmental conditions to produce derivatives with notable antibacterial activity against a range of bacteria (Kumar, Kumar, & Mazumdar, 2021).

Antibacterial Activity

Quinazoline derivatives have been recognized for their antibacterial properties. The study by Kumar et al. (2021) demonstrated the antibacterial efficacy of Terazosin derivatives against multiple bacterial strains, showing potential for therapeutic applications. The derivatives exhibited maximum zone of inhibition at concentrations of 100µg and 200µg, indicating potent antibacterial activity compared with the standard drug ciprofloxacin (Kumar, Kumar, & Mazumdar, 2021).

Antimicrobial and Antifungal Activities

Quinazoline derivatives are also explored for their antimicrobial and antifungal activities. Various substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities, highlighting the versatility of quinazoline derivatives in addressing different microbial threats (Vidule, 2011).

properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-30-12-10-25-19(27)15-5-4-14(13-16(15)22-21(25)29)18(26)23-6-8-24(9-7-23)20(28)17-3-2-11-31-17/h2-5,11,13H,6-10,12H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLSATAPERXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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